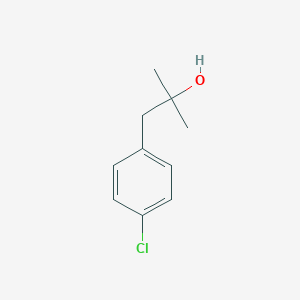

1-(4-Chlorophenyl)-2-methylpropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAJRPRSQXYYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203137 | |

| Record name | 4-Chloro-alpha,alpha-dimethylphenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-97-3 | |

| Record name | 4-Chloro-α,α-dimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-alpha,alpha-dimethylphenethylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5468-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-alpha,alpha-dimethylphenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α,α-dimethylphenethylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-α,α-dimethylbenzeneethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK2S3BZ6WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol via Grignard Reaction

Abstract: This technical guide provides a detailed exploration of the synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol, a key intermediate in the preparation of pharmacologically active molecules such as the anorectic agent Chlorphentermine.[1][2] The synthesis is achieved through a two-step Grignard reaction, commencing with the formation of 4-chlorobenzylmagnesium chloride from 4-chlorobenzyl chloride, followed by a nucleophilic addition to acetone. This document elucidates the underlying reaction mechanisms, offers a detailed, step-by-step experimental protocol, presents key characterization data, and discusses critical process considerations, including potential side reactions. The guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development, providing the necessary technical depth and practical insights for successful execution.

Introduction and Strategic Overview

The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, providing access to molecular scaffolds prevalent in numerous natural products and pharmaceutical agents.[3] 1-(4-chlorophenyl)-2-methyl-2-propanol is a valuable tertiary alcohol, characterized by a substituted aromatic ring and a quaternary carbinol center. The most direct and efficient synthetic route to this target molecule from 4-chlorobenzyl chloride employs the Grignard reaction, a powerful carbon-carbon bond-forming tool discovered by Victor Grignard.[3][4]

The strategic approach involves two fundamental transformations:

-

Formation of an Organometallic Nucleophile: The conversion of the electrophilic benzylic carbon in 4-chlorobenzyl chloride into a potent nucleophile by forming the corresponding Grignard reagent, 4-chlorobenzylmagnesium chloride.

-

Nucleophilic Addition to a Ketone: The reaction of the generated Grignard reagent with acetone, a simple ketone, to construct the desired tertiary alcohol framework.[5][6][7]

This guide provides an in-depth analysis of the causality behind each experimental step, ensuring a robust and reproducible synthetic protocol.

Reaction Mechanism and In-Depth Rationale

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The synthesis proceeds via the well-established Grignard reaction pathway.

Step 1: Formation of the Grignard Reagent (4-chlorobenzylmagnesium chloride)

The reaction is initiated by adding 4-chlorobenzyl chloride to magnesium metal turnings in an anhydrous ethereal solvent, typically diethyl ether or tetrahydrofuran (THF).[8][9]

Mechanism: The formation of a Grignard reagent is a complex heterogeneous reaction occurring on the surface of the magnesium metal. While often simplified, the mechanism is understood to involve radical intermediates.[9][10] An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-chlorine bond in 4-chlorobenzyl chloride, leading to the formation of a radical anion which then fragments.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will readily react with protic solvents like water or alcohols in a simple acid-base reaction to quench the reagent, forming an alkane (4-chlorotoluene in this case) and halting the desired reaction.[11][12] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

-

Ethereal Solvent: Solvents like diethyl ether are crucial for two reasons. First, they are aprotic and do not react with the Grignard reagent. Second, the lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium atom of the Grignard reagent, forming a soluble complex that stabilizes the reagent and prevents its precipitation.[9]

-

Initiation: Grignard reactions can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the metal surface. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used as activators.

Step 2: Nucleophilic Addition to Acetone

Once the Grignard reagent is formed, acetone is added to the reaction mixture. The nucleophilic benzylic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.[6][13][14] This addition breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.[7]

Acidic Work-up: The reaction is quenched by the addition of a dilute acid (e.g., HCl) or an aqueous ammonium chloride solution.[8] This step serves two purposes: it protonates the magnesium alkoxide to yield the final tertiary alcohol product, and it dissolves the remaining magnesium salts (e.g., Mg(OH)Cl) for easier separation.[6]

Competing Side Reactions: The Wurtz Coupling

A significant challenge in the formation of Grignard reagents from reactive halides like benzyl chlorides is the competing Wurtz-type coupling reaction.[15] Here, the formed Grignard reagent can react with a molecule of unreacted 4-chlorobenzyl chloride to produce the homocoupling product, 1,2-bis(4-chlorophenyl)ethane.

Minimization Strategy: This side reaction is minimized by adding the 4-chlorobenzyl chloride solution slowly (dropwise) to the suspension of magnesium. This ensures that the concentration of the halide in the solution remains low, favoring its reaction with the magnesium surface over its reaction with the already-formed Grignard reagent.[8]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed for laboratory-scale synthesis.[1][8]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |

| Magnesium Turnings | Mg | 24.31 | 1.00 | 24.3 g |

| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 1.02 | 165 g |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 500 mL |

| Acetone | C₃H₆O | 58.08 | 1.30 | 60.0 g (76 mL) |

| Concentrated HCl | HCl | 36.46 | - | 92 mL |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | As needed |

| Ice | H₂O | 18.02 | - | 500 g |

Step-by-Step Synthesis Workflow

Part A: Preparation of 4-chlorobenzylmagnesium chloride

-

Apparatus Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature.

-

Magnesium Addition: Place the magnesium turnings (24.3 g) into the reaction flask.

-

Reagent Preparation: In a separate flask, prepare a solution of 4-chlorobenzyl chloride (165 g) in anhydrous diethyl ether (500 mL) and add this solution to the dropping funnel.

-

Initiation and Addition: Add a small portion (approx. 50 mL) of the 4-chlorobenzyl chloride solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and warming of the flask. If it does not start, gentle warming with a water bath or the addition of an iodine crystal may be necessary. Once initiated, add the remaining solution dropwise over one hour at a rate that maintains a gentle reflux.[1][8]

-

Completion: After the addition is complete, allow the spontaneous reflux to continue for an additional hour to ensure all the magnesium has reacted. The solution should appear dark and cloudy.[3] Cool the mixture to room temperature.

Part B: Reaction with Acetone and Work-up

-

Acetone Addition: Cool the Grignard solution in an ice bath. Add acetone (60.0 g) dropwise from the dropping funnel, ensuring the temperature is controlled.

-

Reaction: After the addition of acetone is complete, remove the ice bath and heat the mixture to reflux for three hours.[1][8]

-

Quenching: Cool the reaction mixture in a large ice bath. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (92 mL) in a large beaker with stirring.[8]

-

Extraction and Separation: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer from the aqueous layer.

-

Washing and Drying: Wash the organic layer with water, followed by a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[8]

Purification

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Fractional Distillation: The residual oil is purified by fractional distillation under reduced pressure. Collect the fraction boiling at 123-124 °C at 12 mm Hg.[1][8] This yields pure 1-(4-chlorophenyl)-2-methyl-2-propanol.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Appearance | Oil | [1] |

| Boiling Point | 123-124 °C / 12 mm Hg | [1][8] |

| Refractive Index (n_D²⁵) | 1.5300 - 1.5310 | [1][8] |

| Melting Point | 34 °C | [1] |

| Expected Yield | ~70% | [1][8] |

Visualization of Synthesis and Workflow

Overall Reaction Scheme

Caption: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting and Safety

-

Failure to Initiate: If the Grignard reaction does not start, ensure all reagents and glassware are perfectly dry. A small crystal of iodine can be added, or the flask can be gently warmed. Crushing a piece of magnesium under the ether solution with a glass rod can also expose a fresh, reactive surface.

-

Solidification of Mixture: If the Grignard reagent precipitates, it may be due to insufficient solvent or the formation of the Schlenk equilibrium dimers. Gentle warming or the addition of more anhydrous ether can help redissolve the reagent. During the acetone addition, over-cooling can also cause solidification. [16]* Low Yield: Low yields are often attributable to premature quenching of the Grignard reagent by moisture or excessive Wurtz coupling. Slow, controlled addition of the benzyl chloride is critical to minimize the latter.

Safety Precautions:

-

Diethyl Ether: Diethyl ether is extremely flammable and has a low boiling point (34.6 °C). All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Grignard Reagents: These reagents are pyrophoric and react violently with water. [17]Handle under an inert atmosphere.

-

Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

The synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol from 4-chlorobenzyl chloride is a robust and high-yielding process when executed with careful attention to the principles of the Grignard reaction. By controlling reaction parameters to favor the formation of the organometallic intermediate and its subsequent nucleophilic attack on acetone, while minimizing side reactions like Wurtz coupling, this valuable tertiary alcohol can be reliably prepared. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for professionals in chemical synthesis and drug development.

References

-

Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol. PrepChem.com. [Link]

-

Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry. [Link]

-

Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]

-

Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education. [Link]

-

The Grignard Reaction Mechanism. Chemistry Steps. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Alkyl grignard reactions. Slideshare. [Link]

-

Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters - ACS Publications. [Link]

-

Solvent screening of benzyl chloride Grignard reaction | Download Table. ResearchGate. [Link]

-

Preparation of 4-chlorobenzyl chloride. PrepChem.com. [Link]

-

Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. YouTube. [Link]

- Process for the preparation of grignard compounds.

-

Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journals. [Link]

-

Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

-

An introduction to Grignard reagents. Chemguide. [Link]

-

4-Chlorobenzyl Chloride. MDPI. [Link]

- A kind of synthesis way of o-chlorobenzyl magnesium chloride.

-

The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Patsnap Eureka. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Grignard reaction solidified. Reddit. [Link]

-

4-Chlorobenzylmagnesium chloride. PubChem. [Link]

-

Reaction between acetone and methyl-magnesium chloride followed by hydrolysis will give. Toppr. [Link]

-

Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences. [Link]

-

Reaction between acetone and methylmagnesium chloride followed by hydrolysis will give. Testbook. [Link]

-

Reaction between acetone and methylmagnesium chloride followed by hydrolysis will give : (2020). YouTube. [Link]

-

Reaction between acetone and methylmagnesium chloride followed by hydroly... Filo. [Link]

Sources

- 1. 1-(4-Chlorophenyl)-2-methyl-2-propanol CAS#: 5468-97-3 [m.chemicalbook.com]

- 2. 1-(4-Chlorophenyl)-2-methyl-2-propanol | 5468-97-3 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. testbook.com [testbook.com]

- 8. prepchem.com [prepchem.com]

- 9. leah4sci.com [leah4sci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Reaction between acetone and methylmagnesium chloride followed by hydroly.. [askfilo.com]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. Al kyl grignard reactions | PPT [slideshare.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-α,α-dimethylphenethyl alcohol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-α,α-dimethylphenethyl alcohol, a halogenated aromatic tertiary alcohol, represents a molecule of interest in synthetic organic chemistry and drug discovery. Its structural motifs, including a chlorinated phenyl ring, a tertiary alcohol, and a short alkyl chain, confer a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights. The methodologies for determining these properties are detailed, emphasizing the rationale behind experimental choices to ensure scientific rigor and reproducibility.

Chemical Identity and Structure

Proper identification is the cornerstone of any chemical investigation. The following table summarizes the key identifiers for 4-chloro-α,α-dimethylphenethyl alcohol.

| Identifier | Value | Source |

| CAS Registry Number | 5468-97-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃ClO | [1][2][3] |

| Molecular Weight | 184.66 g/mol | [1][2][3] |

| Canonical SMILES | ClC1=CC=C(C=C1)CC(O)(C)C | [1] |

| InChI | InChI=1S/C10H13ClO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | [1][2] |

| IUPAC Name | 2-(4-chlorophenyl)-1,1-dimethylethan-1-ol | |

| Common Synonyms | 4-Chloro-α,α-dimethylbenzeneethanol, 1-(p-Chlorophenyl)-2-methyl-2-propanol | [1] |

The structure of 4-chloro-α,α-dimethylphenethyl alcohol features a p-substituted chlorinated benzene ring attached to a phenethyl alcohol backbone, with two methyl groups at the alpha position, resulting in a tertiary alcohol. This structure dictates its physical and chemical behavior.

Synthesis Pathway: A Grignard Approach

A reliable synthesis is paramount for obtaining a pure sample for physicochemical analysis. A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction.[4][5][6] The synthesis of 4-chloro-α,α-dimethylphenethyl alcohol can be logically achieved through the reaction of a Grignard reagent with an appropriate ester.

Proposed Synthetic Workflow

Caption: Proposed Grignard synthesis of 4-chloro-α,α-dimethylphenethyl alcohol.

Step-by-Step Methodology

-

Preparation of Grignard Reagent: This protocol assumes the use of commercially available methylmagnesium bromide.

-

Reaction:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-chlorophenylethanoate dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add at least two equivalents of methylmagnesium bromide solution dropwise via the dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices: The use of anhydrous solvents is critical as Grignard reagents are highly reactive towards protic solvents like water.[7] Two equivalents of the Grignard reagent are necessary because the first equivalent reacts with the ester to form a ketone intermediate, which is then attacked by the second equivalent to form the tertiary alcohol.[8] The acidic work-up protonates the intermediate alkoxide to yield the final alcohol product.[8]

Physical and Chemical Properties

The following table summarizes the known and predicted physicochemical properties of 4-chloro-α,α-dimethylphenethyl alcohol.

| Property | Value | Method of Determination/Prediction | Source |

| Melting Point | 34 °C | Experimental | [1] |

| Boiling Point | 115-118 °C at 3 Torr | Experimental | [1] |

| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | Structural Analogy and Predictive Models | [9][10][11] |

| pKa | Predicted to be in the range of 16-18. | Structural Analogy and Inductive Effects | [7][12][13][14][15][16][17] |

Solubility

Experimental Protocol for Solubility Determination:

Given its predicted poor water solubility, a reliable method for determining the aqueous solubility of this aromatic compound is essential.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of 4-chloro-α,α-dimethylphenethyl alcohol to a known volume of the solvent (e.g., deionized water, ethanol, methanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry (leveraging the aromatic chromophore) or High-Performance Liquid Chromatography (HPLC).[4]

Causality of Experimental Choices: The shake-flask method is a gold standard for determining thermodynamic solubility.[18] Using an excess of the solid ensures that a saturated solution is formed. Constant temperature control is crucial as solubility is temperature-dependent. Centrifugation is a rapid and effective way to separate the solid and liquid phases without significant loss of the supernatant. UV-Vis spectrophotometry is a suitable quantification method due to the presence of the UV-active phenyl ring.[4]

pKa

The pKa of the tertiary hydroxyl group is a key parameter influencing the molecule's reactivity and potential for hydrogen bonding.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a precise method for determining the pKa of weakly acidic or basic compounds.[6][19][20][21][22]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of 4-chloro-α,α-dimethylphenethyl alcohol in a suitable solvent system, such as a water-methanol mixture, to overcome solubility issues.[6]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.

-

Data Collection: Record the pH at regular, small volume increments of the added titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Causality of Experimental Choices: Potentiometric titration provides a direct measure of the equilibrium between the protonated and deprotonated forms of the alcohol. The use of a mixed solvent system is often necessary for compounds with low water solubility.[6] The half-equivalence point is where the concentrations of the alcohol and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, at this point, pH = pKa.

Spectroscopic Characterization

Spectroscopic data is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons. The aromatic protons will likely appear as two doublets in the aromatic region (δ 7.0-7.5 ppm) due to the para-substitution. The methylene protons will appear as a singlet, and the two equivalent methyl groups will also give a singlet.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for all ten carbon atoms. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the hydroxyl group.

Experimental Protocol for NMR Spectroscopy:

Caption: General workflow for obtaining NMR spectra.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 184. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is also expected, corresponding to the ³⁷Cl isotope.[3]

Expected Fragmentation Pattern:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[3][12][13] This would result in the loss of a methyl radical (CH₃•) to form a stable oxonium ion.

-

Dehydration: Loss of a water molecule (H₂O) is another characteristic fragmentation of alcohols, leading to a peak at M-18.[3][13]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-O stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ corresponds to the C-O stretching vibration of the tertiary alcohol.

-

C-Cl stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.

-

Aromatic C-H and C=C stretches: These will appear in their characteristic regions.

Conclusion

This technical guide provides a detailed overview of the key physicochemical properties of 4-chloro-α,α-dimethylphenethyl alcohol and the experimental methodologies for their determination. By understanding the interplay between its structure and properties, researchers can better utilize this compound in their synthetic and drug discovery endeavors. The provided protocols are designed to be robust and reproducible, forming a solid foundation for further investigation.

References

-

Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved January 9, 2026, from [Link]

-

Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 9, 2026, from [Link]

-

University of Calgary. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols. Retrieved January 9, 2026, from [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 9, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols. Retrieved January 9, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 9, 2026, from [Link]

-

PMC. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved January 9, 2026, from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 9, 2026, from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 9, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4-Chloro-α,α-dimethylbenzeneethanol. Retrieved January 9, 2026, from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 9, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved January 9, 2026, from [Link]

-

YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved January 9, 2026, from [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved January 9, 2026, from [Link]

-

NIST WebBook. (n.d.). p-Chloro-α,α-dimethylphenethyl alcohol. Retrieved January 9, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved January 9, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved January 9, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzenemethanol, 4-chloro-α-methyl-. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 9, 2026, from [Link]

-

MDPI. (n.d.). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.

-

PMC. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Retrieved January 9, 2026, from [Link]

-

NIST WebBook. (n.d.). 4-Chlorobenzyl alcohol. Retrieved January 9, 2026, from [Link]

-

RSC Publishing. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Retrieved January 9, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved January 9, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Acidity of Alcohols and Phenols. Retrieved January 9, 2026, from [Link]

-

Khan Academy. (2025, July 14). Acidity of alcohols and phenols. Retrieved January 9, 2026, from [Link]

Sources

- 1. EP0475122A1 - Process for the preparation of intermediates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water (Conference) | OSTI.GOV [osti.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. m.youtube.com [m.youtube.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. 4-Chlorobenzyl alcohol(873-76-7) IR Spectrum [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Benzenemethanol, 4-chloro-α-methyl- [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-2-ol

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2-methylpropan-2-ol, a halogenated aromatic tertiary alcohol. This document delves into its core chemical identifiers, physicochemical properties, and detailed synthetic pathways. Emphasis is placed on its role as a versatile chemical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. Furthermore, this guide outlines robust analytical methodologies for its characterization and summarizes critical safety and handling protocols. This content is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's properties and applications.

Core Identifiers and Physicochemical Properties

This compound is classified as a tertiary alcohol, which is characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms.[1][2] This structure imparts specific reactivity and physical properties. The presence of the 4-chlorophenyl group significantly influences the molecule's polarity and biological activity in derivative compounds.

A summary of its key identifiers and properties is presented below for quick reference.

| Identifier Type | Data | Source(s) |

| CAS Number | 5468-97-3 | [3][4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Chloro-α,α-dimethylphenethyl alcohol, 2-(4-Chlorobenzyl)-2-propanol | [3][5] |

| Molecular Formula | C₁₀H₁₃ClO | [3][4] |

| Molecular Weight | 184.66 g/mol | [4] |

| Appearance | Solid or Orange Oil | [3][5] |

| Melting Point | 34°C | [5][6] |

| Boiling Point | 263.92°C (estimate) | [5][7] |

| Density | 1.0639 g/cm³ (estimate) | [5][7] |

| Solubility | Soluble in Dichloromethane (DCM) | [5][7] |

| InChI Key | WAAJRPRSQXYYAA-UHFFFAOYSA-N | [3][4] |

| SMILES | CC(C)(O)Cc1ccc(Cl)cc1 | [6] |

Synthesis Pathway: Grignard Reaction

The synthesis of tertiary alcohols like this compound is commonly achieved through the nucleophilic addition of a Grignard reagent to a ketone or ester. A highly effective and industrially scalable method involves the reaction of a (4-chlorophenyl)acetone with methylmagnesium bromide.

The causality behind this choice is rooted in the high nucleophilicity of the Grignard reagent's carbanion, which readily attacks the electrophilic carbonyl carbon of the ketone. The subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary alcohol product. This method is self-validating as the reaction progress can be easily monitored via Thin-Layer Chromatography (TLC), and the product structure is definitively confirmed by spectroscopic methods.

Experimental Protocol: Synthesis via Grignard Reagent

-

Reaction Setup : A flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether under a nitrogen atmosphere.

-

Grignard Formation : A solution of methyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated (indicated by cloudiness and gentle reflux) and stirred until the magnesium is consumed, forming methylmagnesium bromide.

-

Nucleophilic Addition : The Grignard solution is cooled to 0°C. A solution of 1-(4-chlorophenyl)propan-2-one in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10°C.

-

Reaction Monitoring : After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by TLC until the starting ketone is consumed.

-

Quenching & Workup : The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Extraction & Purification : The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Synthesis and Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), its structural motifs are of significant interest in medicinal chemistry. Its isomers and precursors are crucial intermediates in the synthesis of APIs and agrochemicals.[8][9]

-

Scaffold for Complex Molecules : The compound serves as a versatile building block. The tertiary alcohol can be a leaving group in substitution reactions or can be eliminated to form an alkene, providing pathways to a variety of derivatives.

-

Precursor to Agrochemicals : The closely related compound, 1-(4-chlorophenyl)-2-methylpropan-1-ol, is an intermediate in the synthesis of fungicides like fenbuconazole.[8] The 4-chlorophenyl moiety is a common feature in many commercial pesticides and pharmaceuticals, where the chlorine atom can enhance biological activity and metabolic stability.[9]

-

Role in Drug Discovery : The 4-chlorophenyl group is present in numerous drugs. By using intermediates like this compound, medicinal chemists can synthesize libraries of novel compounds to explore structure-activity relationships (SAR) for various biological targets, including enzymes and receptors.[8][10] For instance, related structures have been investigated for their potential as tyrosine phosphatase inhibitors and for their neurological activity.[8]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of characterization.

Workflow for Analytical Characterization

Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation.

-

¹H NMR : The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, the expected signals are:

-

Aromatic Protons : Two doublets in the δ 7.0-7.4 ppm range, exhibiting a characteristic pattern for a 1,4-disubstituted benzene ring.

-

Methylene Protons (-CH₂-) : A singlet around δ 2.8 ppm for the two protons adjacent to the aromatic ring and the tertiary carbon.

-

Methyl Protons (-CH₃) : A singlet around δ 1.3 ppm, integrating to six protons, for the two equivalent methyl groups.

-

Hydroxyl Proton (-OH) : A broad singlet whose chemical shift is concentration and solvent dependent.

-

-

¹³C NMR : The carbon NMR spectrum confirms the carbon framework. Key signals would include those for the two distinct methyl carbons, the methylene carbon, the quaternary alcohol carbon, and the four distinct carbons of the 4-chlorophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at m/z 184, with a characteristic M+2 isotope peak at m/z 186 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing purity. A reversed-phase HPLC method, similar to protocols developed for the related ketone 1-(4-chlorophenyl)-2-methylpropan-1-one, would be effective.[11]

-

Column : C18 stationary phase.

-

Mobile Phase : A gradient of acetonitrile and water, potentially with a small amount of acid like formic acid to improve peak shape.[11]

-

Detection : UV detection at a wavelength of maximum absorbance (e.g., ~220-230 nm), determined from a UV scan.[11]

-

System Suitability : Before analysis, the system must be validated by injecting a standard solution multiple times to check for consistent retention times and peak areas (Relative Standard Deviation ≤ 2.0%).[11]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact isomer is not detailed in the provided results, data from analogous compounds provide authoritative guidance.[12][13][14]

-

Hazard Identification : Based on related structures, the compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[15]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses or goggles, and a lab coat.[16] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

-

Handling : Avoid breathing dust, fumes, or vapor.[12] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][16] Keep away from incompatible materials such as strong oxidizing agents and acids.[12]

-

First Aid :

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[14][16]

-

Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[14]

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[14]

-

Conclusion

This compound, identified by CAS number 5468-97-3 , is a valuable tertiary alcohol with significant utility as a synthetic intermediate. Its straightforward synthesis via Grignard reaction and the versatile reactivity of its functional groups make it a key building block for creating more complex molecules in the pharmaceutical and agrochemical industries. Proper analytical characterization using NMR, MS, and HPLC is critical for ensuring its structural integrity and purity, while adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in their scientific endeavors.

References

-

Stenutz. This compound. [Online] Available at: [Link]

-

Chemsrc. 1-(4-chlorophenyl)-2-methylpropan-1-ol | CAS#:10400-18-7. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 72865, 1-(4-Chlorophenyl)-2-methylpropan-1-one. [Online] Available at: [Link]

-

Agilent. SAFETY DATA SHEET - QUALITATIVE - PEAK ID MIX ASTM-D4815. [Online] Available at: [Link]

-

ASIS Scientific. Safety Data Sheet - tert-BUTYL ALCOHOL AR. [Online] Available at: [Link]

-

Biosolve Shop. Safety data sheet - 2-methylpropan-2-ol. [Online] Available at: [Link]

- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

-

MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Online] Available at: [Link]

-

Ministry of the Environment, Government of Japan. III Analytical Methods. [Online] Available at: [Link]

-

Patsnap Eureka. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. [Online] Available at: [Link]

-

Save My Exams. Chlorination of 2-Methylpropan-2-ol. [Online] Available at: [Link]

-

Chemistry LibreTexts. 8.1: Naming Alcohols and Phenols. [Online] Available at: [Link]

-

Human Metabolome Database. Showing metabocard for 2-Methylpropan-2-ol (HMDB0031456). [Online] Available at: [Link]

-

PubMed. 1-(4-Chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole. [Online] Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. hmdb.ca [hmdb.ca]

- 3. 1-(4-Chlorophenyl)-2-methyl-2-propanol | CymitQuimica [cymitquimica.com]

- 4. 1-(4-Chlorophenyl)-2-methyl-2-propanol | CymitQuimica [cymitquimica.com]

- 5. 1-(4-Chlorophenyl)-2-methyl-2-propanol | 5468-97-3 [amp.chemicalbook.com]

- 6. stenutz.eu [stenutz.eu]

- 7. 1-(4-Chlorophenyl)-2-methyl-2-propanol CAS#: 5468-97-3 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. asisscientific.com.au [asisscientific.com.au]

- 13. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. agilent.com [agilent.com]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-2-ol for Researchers and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-methylpropan-2-ol is a tertiary alcohol of significant interest in medicinal and organic chemistry. Its molecular architecture, featuring a 4-chlorophenyl group, renders it a valuable building block for creating more complex molecules with diverse biological activities. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this intermediate a strategic choice in drug design and development.[1][2] This guide aims to provide a detailed technical resource for researchers and scientists, covering the essential aspects of this compound from its fundamental properties to its synthesis and applications.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for scientific communication and regulatory purposes. The standardized IUPAC name for the compound is This compound .[3]

Due to its widespread use as a synthetic intermediate, it is also known by several synonyms. Understanding these alternative names is vital for conducting thorough literature searches and for procurement.

-

4-Chloro-α,α-dimethylphenethyl alcohol

-

2-(4-Chlorobenzyl)-2-propanol

-

p-Chloro-α,α-dimethylphenethyl alcohol

-

Benzeneethanol, 4-chloro-α,α-dimethyl-

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. These properties dictate its solubility in various solvents, its reactivity, and its behavior in different analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃ClO | [3][4] |

| Molecular Weight | 184.66 g/mol | [3][4] |

| CAS Number | 5468-97-3 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 34°C | [4] |

| Boiling Point | 263.92°C (rough estimate) | [4] |

| Density | 1.0639 (rough estimate) | [4] |

| Refractive Index | 1.5310 (estimate) | [4] |

| Solubility | Soluble in Dichloromethane (DCM) | [4] |

Synthesis Methodologies

The synthesis of this compound is most commonly achieved through two primary routes: the Grignard reaction, a classic and versatile method for forming carbon-carbon bonds, and the reduction of a corresponding ketone. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Synthesis via Grignard Reaction

The Grignard reaction provides a direct route to tertiary alcohols by reacting a ketone with an organomagnesium halide.[5][6][7] In this case, the reaction of a 4-chlorobenzyl magnesium halide with acetone or the reaction of methylmagnesium halide with a 1-(4-chlorophenyl)propan-2-one would yield the desired product. The following is a generalized protocol for the synthesis from a ketone precursor.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Grignard Reagent Formation: Add a small crystal of iodine to the magnesium turnings to activate the surface. Slowly add a solution of the appropriate alkyl or aryl halide (e.g., 4-chlorobenzyl chloride) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated by gentle warming and is characterized by the disappearance of the iodine color and the formation of a cloudy solution. Maintain a gentle reflux until all the magnesium has reacted.

-

Addition of Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Slowly add a solution of the corresponding ketone (e.g., acetone) in anhydrous diethyl ether or THF via the dropping funnel. Control the rate of addition to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol. Further purification can be achieved by column chromatography or recrystallization.[8][9]

Synthesis via Reduction of a Ketone

An alternative route involves the reduction of the corresponding ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one.[10][11] This method is particularly useful if the ketone precursor is readily available.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-chlorophenyl)-2-methylpropan-1-one in methanol or ethanol.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until effervescence ceases.

-

Purification: Remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the alcohol.[11]

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The 4-chlorophenyl moiety is a common structural feature in many pharmaceutical agents and agrochemicals.[10]

-

Pharmaceuticals: This compound is a precursor for the synthesis of various pharmaceuticals. For instance, it can be used in the development of antifungal agents, such as derivatives of fenbuconazole.[12] It has also been identified as a precursor for a potential tyrosine phosphatase inhibitor.[12] The tertiary alcohol functionality allows for further chemical modifications to introduce other functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.[10]

-

Agrochemicals: The structural motif present in this compound is also found in certain classes of fungicides and pesticides. For example, the related compound 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a key intermediate in the synthesis of the fungicide cyproconazole.[10][13]

Safety and Toxicology

As with any chemical substance, proper handling and safety precautions are paramount when working with this compound. Researchers should always consult the latest Safety Data Sheet (SDS) before use.

Based on available data for similar compounds, it may cause skin and serious eye irritation.[14] Inhalation may cause respiratory irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Detailed toxicological studies on this compound are not extensively available in the public domain, which is common for synthetic intermediates. However, its classification as a corrosive solid (acidic, organic, n.o.s.) in some transport regulations suggests that it should be handled with care.[15]

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries. Its well-defined chemical identity, coupled with established synthesis routes, makes it an accessible building block for researchers. A comprehensive understanding of its physicochemical properties and safety considerations is essential for its effective and safe utilization in a laboratory setting. This guide provides a foundational resource for professionals engaged in the design and development of novel chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72865, 1-(4-Chlorophenyl)-2-methylpropan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

-

MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(3), M1520. Retrieved from [Link]

-

Patsnap. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

-

Journal of Chemical Education. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. 84(3), 509. Retrieved from [Link]

-

Capot Chemical. (2024). Material Safety Data Sheet. Retrieved from [Link]

-

GSRS. (n.d.). 4-(4-CHLOROPHENYL)-1-(1H-IMIDAZOL-1-YL)-2-BUTANOL, (R)-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

MDPI Books. (n.d.). Designing Next-Generation Drug-Like Molecules for Medicinal Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-(4-chlorophenyl)-2-methylpropan-1-ol. Retrieved from [Link]

-

PubMed. (2006). Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 49(26), 7584–7587. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68409, 1-Chloro-2-methylpropan-2-ol. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-(4-Chlorophenyl)-2-methyl-2-propanol | CymitQuimica [cymitquimica.com]

- 4. 1-(4-Chlorophenyl)-2-methyl-2-propanol | 5468-97-3 [amp.chemicalbook.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 14. capotchem.com [capotchem.com]

- 15. echemi.com [echemi.com]

1-(4-Chlorophenyl)-2-methylpropan-2-ol molecular structure and weight

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-2-ol: Molecular Profile, Synthesis, and Characterization

Introduction

This compound is a tertiary alcohol of significant interest within synthetic and medicinal chemistry. Its molecular architecture, characterized by a halogenated aromatic ring linked to a sterically hindered tertiary alcohol moiety, makes it a valuable building block and intermediate. The presence of the 4-chlorophenyl group can influence the molecule's lipophilicity, metabolic stability, and biological activity, making its derivatives candidates for investigation in drug discovery and agrochemical development. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a robust synthetic protocol grounded in established chemical principles, and methods for its analytical characterization.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name, this compound, precisely defines the molecule's connectivity. The structure is built upon a three-carbon propane chain.

-

Propan-2-ol base: The "-ol" suffix at position 2 indicates a hydroxyl (-OH) group is attached to the second carbon of the propane chain.

-

2-methyl group: A methyl (-CH₃) group is also attached to this second carbon, making it a tertiary alcohol carbon, as it is bonded to three other carbon atoms (C1 of the propane chain and two methyl groups).

-

1-(4-Chlorophenyl) group: A phenyl group (a benzene ring) is attached to the first carbon of the propane chain. The "4-Chloro" prefix specifies that a chlorine atom is substituted at the para-position (position 4) of this phenyl ring.

This arrangement results in a molecule with a distinct separation between the planar, aromatic chlorophenyl ring and the bulky, three-dimensional tertiary alcohol functional group.

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 5468-97-3 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₃ClO | [1][3][4][6] |

| Molecular Weight | 184.66 g/mol | [3][4][5][6][7] |

| Appearance | Solid / Oil | [1][3][5] |

| Melting Point | 34 °C | [2][5] |

| Synonyms | 2-(4-Chlorobenzyl)-2-propanol, 4-Chloro-α,α-dimethylphenethyl alcohol | [1][5] |

Part 2: Synthesis via Grignard Reaction

The synthesis of tertiary alcohols is classically achieved through the addition of a Grignard reagent to a suitable ketone. For this compound, a highly efficient and logical pathway involves the nucleophilic addition of a 4-chlorobenzylmagnesium halide Grignard reagent to acetone.

Mechanistic Rationale and Workflow

The Grignard reaction is a cornerstone of carbon-carbon bond formation. The causality of the workflow is as follows:

-

Grignard Reagent Formation: 4-chlorobenzyl chloride is reacted with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-chlorine bond, reversing its polarity. The benzylic carbon, formerly electrophilic, becomes a potent nucleophile (a carbanion).

-

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This forms a new carbon-carbon bond and a magnesium alkoxide intermediate.

-

Protonation (Workup): The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final tertiary alcohol product and water-soluble magnesium salts.

This protocol is self-validating as the progress can be monitored at each stage, and the final product's identity is confirmed through standard analytical techniques.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from 4-chlorobenzyl chloride and acetone. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

4-Chlorobenzyl chloride

-

Anhydrous diethyl ether

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

-

Add a single crystal of iodine.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 4-chlorobenzyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the chloride solution to the magnesium. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining 4-chlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

In a separate flame-dried flask, prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether.

-

Cool this acetone solution to 0 °C using an ice bath.

-

Slowly add the prepared Grignard reagent to the cooled acetone solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. This exothermic step is controlled by slow addition to prevent side reactions.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Extraction:

-

Cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous ammonium chloride solution dropwise. This hydrolyzes the magnesium alkoxide and neutralizes any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

-

Part 3: Analytical Characterization

Post-synthesis, the identity and purity of the compound must be unequivocally confirmed. A combination of spectroscopic methods provides a self-validating system of characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the proton environment. Expected signals for this compound would include:

-

A singlet for the six equivalent protons of the two methyl groups.

-

A singlet for the two benzylic protons (-CH₂-).

-

A singlet for the hydroxyl proton (-OH), which may be broad and is D₂O exchangeable.

-

Two doublets in the aromatic region (typically 7.0-7.5 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Distinct signals would be expected for the methyl carbons, the benzylic carbon, the quaternary alcohol carbon, and the four unique carbons of the chlorophenyl ring.

-

Mass Spectrometry (MS): GC-MS or LC-MS would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z 184, along with a characteristic M+2 peak at m/z 186 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: This method identifies functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretch of the tertiary alcohol.

Conclusion

This compound is a well-defined chemical entity with distinct structural and physicochemical properties. Its synthesis is reliably achieved through the Grignard reaction, a fundamental and well-understood transformation in organic chemistry. The protocols and analytical methodologies described herein provide a robust framework for the preparation and validation of this compound, enabling its use in further research and development in the chemical and pharmaceutical sciences.

References

-

This compound. Stenutz. [Link]

-

1-(4-chlorophenyl)-2-methylpropan-1-ol. Chemsrc. [Link]

-

1-(4-Chlorophenyl)-2-methylpropan-1-one. PubChem, National Institutes of Health. [Link]

Sources

- 1. 1-(4-Chlorophenyl)-2-methyl-2-propanol | CymitQuimica [cymitquimica.com]

- 2. This compound [stenutz.eu]

- 3. 1-(4-Chlorophenyl)-2-methyl-2-propanol | CymitQuimica [cymitquimica.com]

- 4. 1-(4-Chlorophenyl)-2-methyl-2-propanol CAS#: 5468-97-3 [m.chemicalbook.com]

- 5. 1-(4-Chlorophenyl)-2-methyl-2-propanol | 5468-97-3 [amp.chemicalbook.com]

- 6. 80854-14-4 CAS MSDS (2-(4-chlorophenyl)-2-methylpropanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectral Interpretation of 1-(4-Chlorophenyl)-2-methylpropan-2-ol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Chlorophenyl)-2-methylpropan-2-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H NMR spectroscopy for the structural elucidation of this compound.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This compound, a tertiary alcohol, presents a distinct set of proton environments that are well-resolved by ¹H NMR, making it an excellent case study for spectral interpretation.

Foundational Principles of ¹H NMR Spectroscopy

A comprehensive understanding of the ¹H NMR spectrum of this compound necessitates a firm grasp of several key NMR principles:

-

Chemical Shift (δ): The position of a signal along the x-axis of an NMR spectrum, measured in parts per million (ppm), is known as the chemical shift.[2][3] It is influenced by the local electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, causing an upfield shift (to lower ppm values).[4][5]

-

Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.[6]

-

Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of non-equivalent protons on adjacent carbons leads to the splitting of NMR signals into multiplets. The multiplicity of a signal is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The coupling constant, J, is the distance between the peaks in a multiplet and is measured in Hertz (Hz).[6]

Predicted ¹H NMR Spectrum of this compound

The structure of this compound gives rise to four distinct proton environments, leading to four signals in its ¹H NMR spectrum.

Molecular Structure and Proton Environments

Caption: Proton environments in this compound.

Detailed Spectral Analysis

| Proton Type | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |

| Aromatic Protons (HA) | ~7.28 | 2H | Doublet | These protons are ortho to the electron-withdrawing chlorine atom, leading to deshielding and a downfield shift.[4] They are coupled to the adjacent HB protons, resulting in a doublet. |

| Aromatic Protons (HB) | ~7.15 | 2H | Doublet | These protons are meta to the chlorine atom and experience less deshielding compared to HA. They are coupled to the HA protons, appearing as a doublet. The characteristic pattern of two doublets in the aromatic region is typical for a 1,4-disubstituted (para) benzene ring.[7][8][9] |

| Benzylic Protons (-CH₂-) | ~2.75 | 2H | Singlet | These protons are on a carbon adjacent to the aromatic ring (benzylic position) and a quaternary carbon.[7] The absence of adjacent protons results in a singlet. |

| Methyl Protons (-CH₃) | ~1.25 | 6H | Singlet | The two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon with no adjacent protons, hence they appear as a singlet. |

| Hydroxyl Proton (-OH) | Variable (1.5-4.0) | 1H | Singlet (broad) | The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[10][11] It often appears as a broad singlet and may not show coupling to adjacent protons due to rapid chemical exchange.[12] |

Experimental Protocol for ¹H NMR Spectrum Acquisition

A high-quality ¹H NMR spectrum is crucial for accurate structural interpretation. The following protocol outlines the key steps for sample preparation and data acquisition.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[13]

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃), that dissolves the sample and has a minimal residual solvent signal that does not overlap with the analyte signals.[1][14]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[13]

-